5-methyl-1H-1,2,4-triazole-3-thiol
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Overview
Description
5-methyl-1H-1,2,4-triazole-3-thiol: is a heterocyclic compound containing a triazole ring substituted with a methyl group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1H-1,2,4-triazole-3-thiol can be achieved through several methods. One common approach involves the reaction of formic acid with thiosemicarbazide, followed by cyclization to form the triazole ring . The reaction conditions typically involve heating the reactants in a suitable solvent such as ethanol under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 5-methyl-1H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming S-alkylated derivatives.
Complexation: The compound can form complexes with metal ions, such as cadmium, leading to the formation of luminescent polymers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Alkyl halides are often used as reagents for S-alkylation reactions.
Complexation: Metal salts such as cadmium chloride are used in complexation reactions.
Major Products:
Disulfides: Formed through oxidation of the thiol group.
S-alkylated derivatives: Formed through nucleophilic substitution reactions.
Metal complexes: Formed through complexation with metal ions.
Scientific Research Applications
Chemistry: 5-methyl-1H-1,2,4-triazole-3-thiol is used as a ligand in coordination chemistry to form metal complexes with unique properties .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their antimicrobial, antifungal, and anticancer activities .
Industry: The compound is used in the development of luminescent materials and as a corrosion inhibitor in industrial applications .
Mechanism of Action
The mechanism of action of 5-methyl-1H-1,2,4-triazole-3-thiol involves its ability to bind to various molecular targets through its thiol and triazole groups. The thiol group can form covalent bonds with metal ions, while the triazole ring can participate in hydrogen bonding and π-π interactions with biological molecules . These interactions enable the compound to modulate the activity of enzymes and receptors, leading to its diverse biological effects.
Comparison with Similar Compounds
- 3-mercapto-1,2,4-triazole
- 4-methyl-4H-1,2,4-triazole-3-thiol
- 2-mercaptoimidazole
- 2-mercaptobenzimidazole
Comparison: 5-methyl-1H-1,2,4-triazole-3-thiol is unique due to the presence of both a methyl group and a thiol group on the triazole ring. . The presence of the methyl group also influences the compound’s solubility and stability compared to other similar compounds.
Properties
IUPAC Name |
5-methyl-1H-1,2,4-triazole-3-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S/c1-2-4-3(7)6-5-2/h1H3,(H2,4,5,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZCWDMJTKYHCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NN1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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